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molecular formula C11H20BrNOS B8296011 3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone

3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone

Cat. No. B8296011
M. Wt: 294.25 g/mol
InChI Key: VFNFOBWMMWTLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229388

Procedure details

To a -75° C. solution of 3-(4-bromobutyl)-2,2-dimethyl-4-thiazolidinone (13.18 g), iodomethane (22.83 g) and THF (30 ml) was added a -75° C. solution of lithium bis(trimethylsilyl)amide (0.100 mol) in THF (110 ml) over a period of 12 minutes. The resulting solution was stirred at -75° C. for 25 minutes, removed from the cold bath and acidified with 1N HCl (250 ml). The aqueous mixture was extracted with diethylether (3×125 ml). The combined extracts were washed with brine (150 ml), dried (anhydrous Na2SO4) and concentrated under reduced pressure to give 16.86 g of liquid. Column chromatography of the liquid using silica gel (about 600 g) and elution with 30% ethyl acetate/hexanes afforded 12.50 g of oil.
Quantity
13.18 g
Type
reactant
Reaction Step One
Quantity
22.83 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1C(=O)C[S:8][C:7]1([CH3:13])[CH3:12].I[CH3:15].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH2:26]1[CH2:30][O:29]C[CH2:27]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:30](=[O:29])[C:26]([CH3:27])([CH3:15])[S:8][C:7]1([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
13.18 g
Type
reactant
Smiles
BrCCCCN1C(SCC1=O)(C)C
Name
Quantity
22.83 g
Type
reactant
Smiles
IC
Name
Quantity
0.1 mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
110 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at -75° C. for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed from the cold bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with diethylether (3×125 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrCCCCN1C(SC(C1=O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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